Thiophene-2-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
Thiophene-2-boronic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of its Properties, Synthesis, and Applications in Modern Therapeutics
Thiophene-2-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a critical building block in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to thiophene-2-boronic acid, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Safety Information
Thiophene-2-boronic acid is a white to light yellow crystalline powder. A summary of its key chemical and physical properties is presented below for easy reference.
Table 1: Physicochemical Properties of Thiophene-2-boronic Acid
| Property | Value | Reference(s) |
| CAS Number | 6165-68-0 | [1][2][3] |
| Molecular Formula | C₄H₅BO₂S | [1][2][4] |
| Molecular Weight | 127.96 g/mol | [1][4] |
| Melting Point | 138-140 °C (lit.) | [1][5][6] |
| Boiling Point | 287.9±32.0 °C (Predicted) | [1][6] |
| Solubility | Soluble in methanol. | [1][6] |
| Appearance | White to light yellow crystal powder. | [1] |
| Storage Temperature | 2-8°C | [1][5] |
Safety and Handling:
Thiophene-2-boronic acid is associated with certain hazards and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] The GHS hazard pictograms associated with this compound include a warning symbol.[4] When handling, it is crucial to wear protective gloves, eye protection, and face protection.[7] Ensure adequate ventilation and avoid breathing dust.[7]
Table 2: GHS Hazard Information for Thiophene-2-boronic Acid
| Hazard Statement | Code | Description | Reference(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4][7] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation. | [4][7] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335 | May cause respiratory irritation. | [4][7] |
Applications in Research and Drug Development
The thiophene (B33073) moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] Thiophene-2-boronic acid serves as a key precursor for the synthesis of these medicinally important compounds.
Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8][9] This reaction's tolerance of a wide variety of functional groups makes it an invaluable tool for medicinal chemists.[9]
Thiophene-containing compounds synthesized using thiophene-2-boronic acid have been investigated as inhibitors of various enzymes and as modulators of critical signaling pathways implicated in disease. For instance, they have been developed as inhibitors of kinases, cyclooxygenase (COX), and lipoxygenase (LOX) enzymes.[6][10]
Experimental Protocols
The following section provides a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone application of thiophene-2-boronic acid. This protocol is adapted from the synthesis of arylthiophene-2-carbaldehydes and can be generalized for the coupling of thiophene-2-boronic acid with various aryl halides.[11]
Representative Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with Thiophene-2-boronic Acid
Objective: To synthesize a 2-arylthiophene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Thiophene-2-boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 mmol)
-
Base (e.g., Potassium phosphate (B84403) [K₃PO₄], 2.0 mmol)
-
Solvent system (e.g., 4:1 mixture of Toluene and Water, 10 mL)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents (e.g., ethyl acetate (B1210297), water, brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), thiophene-2-boronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent Addition: Add the degassed 4:1 toluene/water solvent mixture (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to 85-90°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylthiophene.
Signaling Pathways and Mechanisms of Action
Thiophene-containing molecules, often synthesized using thiophene-2-boronic acid as a key starting material, have been shown to modulate various signaling pathways critical in disease pathogenesis. The following diagrams illustrate two such pathways.
Inhibition of the WEE1 Kinase and Tubulin Polymerization in Cancer
Certain thiophene derivatives have demonstrated potent anticancer activity by targeting key regulators of the cell cycle. One such mechanism involves the dual inhibition of WEE1 kinase and tubulin polymerization. WEE1 is a tyrosine kinase that phosphorylates and inactivates the CDK1/Cyclin B complex, thereby preventing entry into mitosis. Inhibition of WEE1 leads to premature mitotic entry and subsequent cell death in cancer cells with DNA damage. Concurrently, by inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to G2/M cell cycle arrest and apoptosis.[2][5]
Caption: Anticancer mechanism of a thiophene derivative.
Inhibition of Inflammatory Pathways via COX and LOX Enzymes
Thiophene derivatives are also prominent in the development of anti-inflammatory agents. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including some containing a thiophene scaffold, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, some thiophene compounds inhibit lipoxygenase (LOX) enzymes, which catalyze the conversion of arachidonic acid into leukotrienes, another class of inflammatory mediators. By blocking these enzymatic pathways, thiophene-based drugs can effectively reduce the inflammatory response.[6][10][12]
Caption: Anti-inflammatory action of thiophene derivatives.
Conclusion
Thiophene-2-boronic acid is an indispensable reagent in modern organic and medicinal chemistry. Its favorable physicochemical properties and versatile reactivity in cross-coupling reactions have cemented its role in the synthesis of a diverse array of thiophene-containing compounds. For researchers and drug development professionals, a thorough understanding of its characteristics, safe handling procedures, and synthetic applications is paramount for the successful design and development of novel therapeutics and advanced materials. The continued exploration of derivatives synthesized from this valuable building block holds significant promise for addressing unmet medical needs and advancing scientific innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
